molecular formula C11H12BrNO2 B12055316 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B12055316
M. Wt: 270.12 g/mol
InChI Key: MMKJURFQQNFRMD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a 4-methylphenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

The synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Substitution with 4-Methylphenyl Group: The final step involves the substitution of the oxazolidinone ring with a 4-methylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxides or reduced forms.

    Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol and carbonyl compound.

Common reagents used in these reactions include N-bromosuccinimide (NBS), benzoyl peroxide, and various nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel antibiotics and other pharmaceutical agents.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid and tedizolid. These compounds share the oxazolidinone core structure but differ in their substituents, which can influence their biological activity and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

References

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7H2,1H3

InChI Key

MMKJURFQQNFRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CBr

Origin of Product

United States

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